2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride
Overview
Description
“2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1803606-69-0 . It has a molecular weight of 229.19 . The IUPAC name for this compound is 2-(4,4-dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H20N2.2ClH/c1-9(2)3-6-11(7-4-9)8-5-10;;/h3-8,10H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications
Synthesis and Structural Properties
One area of research focuses on the synthesis and structural characterization of novel compounds involving similar chemical structures. For example, studies have been conducted on the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, highlighting the diverse synthetic routes and potential intermediates formed from reactions with amines (Issac & Tierney, 1996).
Role in Biomedical Applications
Research on compounds structurally related to 2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride has also delved into their roles in biomedical applications. The analysis of biogenic amines in fish and their implications in food safety and quality demonstrates the significance of understanding the biochemistry of such amines (Bulushi et al., 2009). Similarly, the role of amine activators in the curing parameters, properties, and toxicity of acrylic bone cements highlights the relevance of such compounds in medical materials science (Vázquez et al., 1998).
Environmental and Toxicological Studies
Environmental and toxicological studies on related compounds, such as the occurrence of by-products of strong oxidants reacting with drinking water contaminants, provide insights into the potential environmental impacts and safety considerations of these chemicals (Rice & Gomez-Taylor, 1986).
Mechanism of Action
Keep in mind that this information is based on general principles, as specific data on this compound is limited. Researchers continue to explore its pharmacological properties, and further studies are needed to fully elucidate its mechanism of action. If you have any more questions or need additional details, feel free to ask! 🌟
properties
IUPAC Name |
2-(4,4-dimethylpiperidin-1-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-9(2)3-6-11(7-4-9)8-5-10;;/h3-8,10H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCYGIQATVUIOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CCN)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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